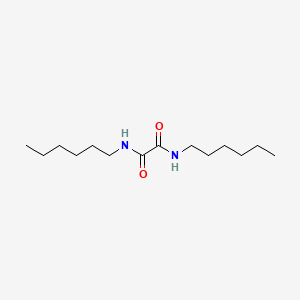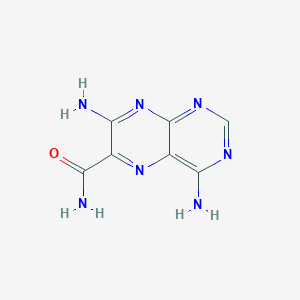
4,7-Diaminopteridine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7-Diaminopteridine-6-carboxamide is a heterocyclic compound that belongs to the class of pteridines Pteridines are known for their diverse biological activities and are found in various natural products, including folic acid and its derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Diaminopteridine-6-carboxamide typically involves the amidation of a carboxylic acid substrate with an amine. One common method is the catalytic amidation of carboxylic acids, which can be achieved using various catalysts and coupling reagents. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a base like sodium bicarbonate (NaHCO₃) .
Industrial Production Methods: Industrial production of this compound may involve large-scale amidation processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 4,7-Diaminopteridine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino groups in the compound can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various pteridine derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
4,7-Diaminopteridine-6-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex pteridine derivatives.
Biology: It is studied for its potential role in biological processes and as a probe for enzyme activity.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4,7-Diaminopteridine-6-carboxamide involves its interaction with specific molecular targets and pathways. As an antimetabolite, it can inhibit the activity of enzymes involved in folic acid metabolism, thereby disrupting DNA synthesis and cell division. This makes it a potential candidate for cancer therapy, where it can selectively target rapidly dividing cancer cells .
Comparación Con Compuestos Similares
Methotrexate: A well-known antimetabolite used in cancer therapy.
Pemetrexed: Another antifolate drug used in the treatment of certain types of cancer.
Raltitrexed: A thymidylate synthase inhibitor used in chemotherapy.
Uniqueness: 4,7-Diaminopteridine-6-carboxamide is unique due to its specific structure and the presence of both amino and carboxamide functional groups. This allows it to participate in a variety of chemical reactions and interact with different molecular targets, making it a versatile compound in scientific research and industrial applications.
Propiedades
Número CAS |
1668-45-7 |
|---|---|
Fórmula molecular |
C7H7N7O |
Peso molecular |
205.18 g/mol |
Nombre IUPAC |
4,7-diaminopteridine-6-carboxamide |
InChI |
InChI=1S/C7H7N7O/c8-4-3-7(12-1-11-4)14-5(9)2(13-3)6(10)15/h1H,(H2,10,15)(H4,8,9,11,12,14) |
Clave InChI |
BSAXDBIWIIFMON-UHFFFAOYSA-N |
SMILES canónico |
C1=NC(=C2C(=N1)N=C(C(=N2)C(=O)N)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1,1'-Biphenyl]-3,4'-diaMine, N3,N4'-bis[4'-(diphenylaMino)[1,1'-biphenyl]-4-yl]-N3,N4'-diphenyl-](/img/structure/B14745648.png)

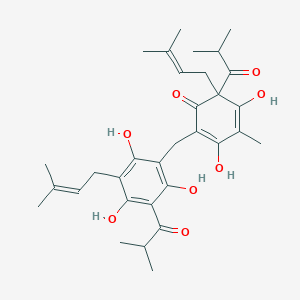

![N-[2-(4-Methoxyphenyl)-2-oxoethyl]benzamide](/img/structure/B14745663.png)
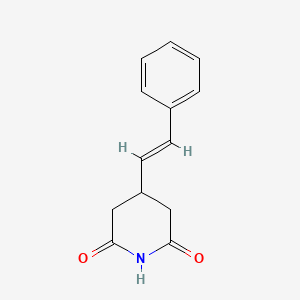
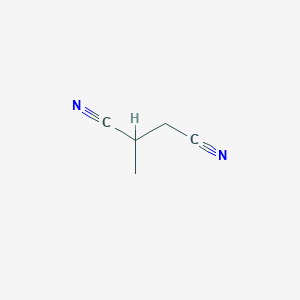
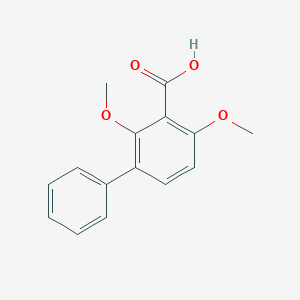
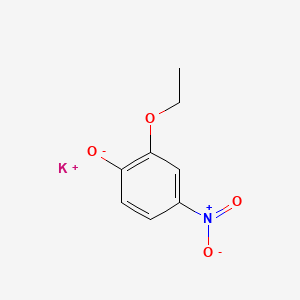
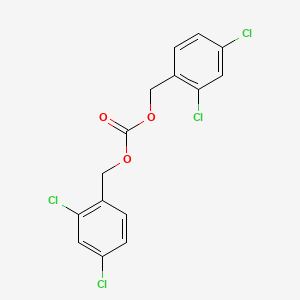
![4-Chloro-6-[2-(4-fluorophenyl)ethyl]pyrimidin-2-amine](/img/structure/B14745708.png)
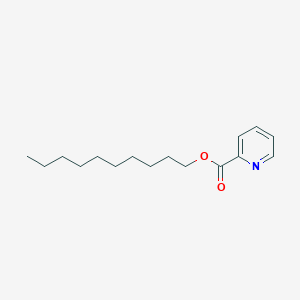
![[(4R,4aR,5S,7R,8S,8aR)-5-hydroxy-7,8-dimethyl-8-[2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-4a-yl]methyl (E)-2-methylbut-2-enoate](/img/structure/B14745711.png)
